

Spectroscopic data for 2,5-Dimethylheptane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylheptane

Cat. No.: B1361372

[Get Quote](#)

A Comprehensive Spectroscopic Analysis of 2,5-Dimethylheptane

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,5-dimethylheptane**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for the characterization of this branched alkane.

Molecular Structure

2,5-Dimethylheptane is a saturated hydrocarbon with the chemical formula C_9H_{20} and a molecular weight of 128.26 g/mol .^{[1][2][3]} Its structure consists of a seven-carbon heptane chain with two methyl group substituents at positions 2 and 5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules.

The 1H NMR spectrum of **2,5-dimethylheptane** exhibits signals in the characteristic upfield region for alkanes (0.5 - 2.0 ppm).^[4] The chemical shifts and multiplicities of the proton signals provide information about the different proton environments in the molecule.

Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
a	~0.86	Doublet	6H	C1-H ₃ , C2-CH ₃
b	~0.88	Triplet	3H	C7-H ₃
c	~1.10 - 1.35	Multiplet	8H	C3-H ₂ , C4-H ₂ , C6-H ₂
d	~1.50	Multiplet	2H	C2-H, C5-H

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative summary from available spectral data.

The ¹³C NMR spectrum provides information on the different carbon environments within the **2,5-dimethylheptane** molecule.

Signal	Chemical Shift (δ, ppm)	Carbon Assignment
1	~14.2	C7
2	~22.8	C1, C2-CH ₃
3	~25.2	C6
4	~32.0	C2, C5
5	~34.5	C3
6	~39.2	C4

Note: The chemical shifts are referenced to a standard (e.g., TMS) and can vary slightly based on experimental parameters. The data is compiled from publicly available spectral databases.

[5][6]

A general procedure for obtaining NMR spectra of a branched alkane like **2,5-dimethylheptane** is as follows:

- Sample Preparation: Approximately 5-25 mg of **2,5-dimethylheptane** is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean NMR tube.^[7] The final volume should be around 0.55-0.7 mL.^[7] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.
- Instrumentation: A high-field NMR spectrometer (e.g., Bruker or Varian) is used.^{[3][6]}
- Data Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
 - For ^1H NMR, a standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay (e.g., 1-5 seconds), and an appropriate spectral width.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans and a longer acquisition time are generally required compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.^[7]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For alkanes, the IR spectrum is characterized by C-H stretching and bending vibrations.^{[8][9]}

The IR spectrum of **2,5-dimethylheptane** displays the following characteristic absorption bands:

Wavenumber (cm ⁻¹)	Intensity	Vibration Type
2850 - 3000	Strong	C-H Stretch
1450 - 1470	Medium	C-H Bend (Scissoring)
1370 - 1385	Medium	C-H Rock (Methyl)

Data is based on typical IR spectra for alkanes and available data for **2,5-dimethylheptane** from the NIST Chemistry WebBook.[\[2\]](#)[\[8\]](#)

The following is a typical procedure for obtaining an IR spectrum of a liquid sample like **2,5-dimethylheptane**:

- Sample Preparation: A neat (undiluted) liquid sample is used. A drop of **2,5-dimethylheptane** is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, for a solid sample, a Nujol mull or a KBr pellet can be prepared.[\[10\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty salt plates (or the KBr pellet matrix) is recorded.
 - The sample is placed in the spectrometer's sample holder.
 - The IR spectrum of the sample is recorded over a typical range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

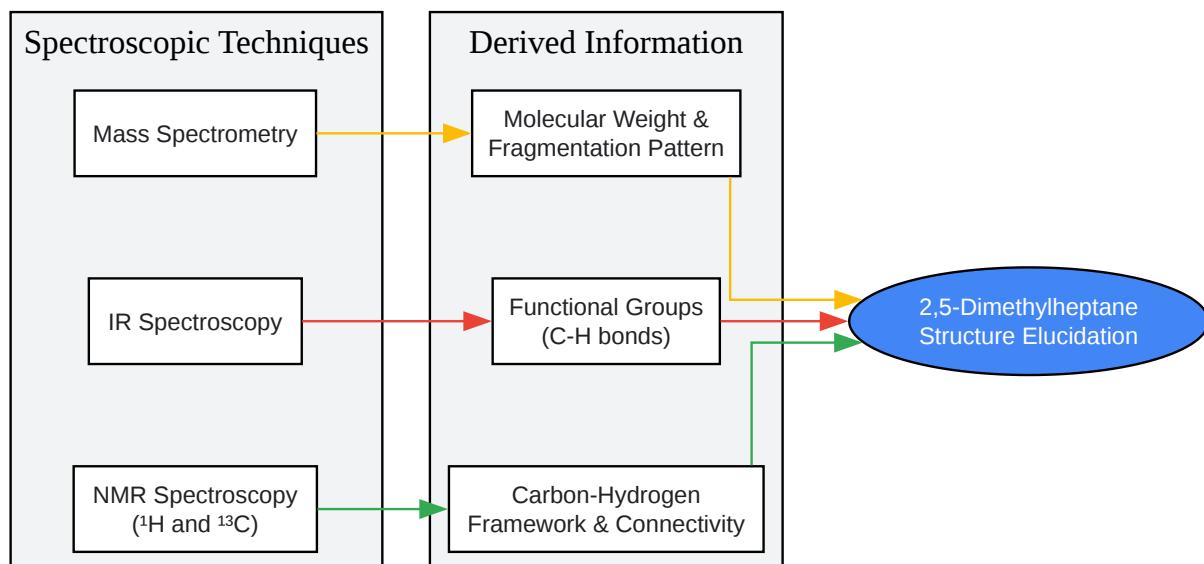
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

The electron ionization (EI) mass spectrum of **2,5-dimethylheptane** shows a molecular ion peak (M^+) and a series of fragment ions.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Possible Fragment
128	Low	$[C_9H_{20}]^+$ (Molecular Ion)
113	Low	$[M - CH_3]^+$
85	High	$[M - C_3H_7]^+$
71	High	$[M - C_4H_9]^+$
57	Very High (Base Peak)	$[C_4H_9]^+$
43	High	$[C_3H_7]^+$

The fragmentation pattern is characteristic of branched alkanes, with cleavage occurring preferentially at the branching points to form stable carbocations.[\[11\]](#)[\[12\]](#) The base peak at m/z 57 corresponds to the stable tertiary butyl cation. The molecular ion peak at m/z 128 is often of low intensity for branched alkanes due to facile fragmentation.[\[13\]](#)


A common method for analyzing a volatile liquid like **2,5-dimethylheptane** is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

- Sample Introduction: A small amount of the sample is injected into a gas chromatograph (GC). The GC separates the components of the sample, and the separated components are then introduced into the mass spectrometer.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a radical cation (the molecular ion).[\[14\]](#)[\[15\]](#)
- Mass Analysis: The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[\[11\]](#)

- Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Interrelation of Spectroscopic Techniques

The following diagram illustrates how the different spectroscopic techniques provide complementary information to determine the structure of **2,5-Dimethylheptane**.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heptane, 2,5-dimethyl- [webbook.nist.gov]
- 2. Heptane, 2,5-dimethyl- [webbook.nist.gov]
- 3. 2,5-Dimethylheptane | C9H20 | CID 16662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2,5-DIMETHYLHEPTANE(2216-30-0) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. webassign.net [webassign.net]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic data for 2,5-Dimethylheptane (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361372#spectroscopic-data-for-2-5-dimethylheptane-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com